molecular formula C38H80N2O4 B14730665 Octadecan-1-amine;oxalic acid CAS No. 6232-95-7

Octadecan-1-amine;oxalic acid

Cat. No.: B14730665
CAS No.: 6232-95-7
M. Wt: 629.1 g/mol
InChI Key: UCFMBIOYXPWXJR-UHFFFAOYSA-N
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Description

Octadecan-1-amine; oxalic acid: is a compound formed by the combination of octadecan-1-amine and oxalic acid. Oxalic acid, on the other hand, is a dicarboxylic acid with the chemical formula C2H2O4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecan-1-amine can be achieved through the hydrogenation of stearonitrile or by the reduction of stearamide . The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium at elevated temperatures and pressures.

For the preparation of oxalic acid, it can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to oxalic acid .

Industrial Production Methods: In industrial settings, octadecan-1-amine is produced by the hydrogenation of stearonitrile on a large scale. The process involves the use of high-pressure hydrogenation reactors and catalysts to achieve high yields of the desired product .

Oxalic acid is produced industrially by the oxidation of carbohydrates using nitric acid. The process is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Sodium amalgam, zinc, hydrochloric acid.

    Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation of Octadecan-1-amine: Stearamide, stearic acid.

    Reduction of Oxalic Acid: Formic acid, carbon dioxide.

    Substitution of Octadecan-1-amine: Halogenated amines, alkylated amines.

Scientific Research Applications

Chemistry: Octadecan-1-amine is used as a surfactant and emulsifying agent in various chemical processes. It is also used in the synthesis of other organic compounds and as a reagent in analytical chemistry .

Biology: Oxalic acid is used in biological research to study metabolic pathways and enzyme activities. It is also used as a chelating agent to remove calcium ions from biological samples .

Medicine: Oxalic acid has applications in medicine as a diagnostic reagent for the detection of calcium oxalate crystals in urine, which are indicative of kidney stones .

Industry: Octadecan-1-amine is used in the production of lubricants, corrosion inhibitors, and antistatic agents. Oxalic acid is used in the cleaning and bleaching of textiles, as well as in the removal of rust and stains from metal surfaces .

Mechanism of Action

Octadecan-1-amine: The primary mechanism of action of octadecan-1-amine involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with hydrophobic and hydrophilic molecules, allowing for the formation of stable mixtures .

Oxalic Acid: Oxalic acid exerts its effects through its strong chelating properties, binding to metal ions such as calcium and iron. This chelation process can lead to the formation of insoluble complexes, which can be used in various applications such as cleaning and metal extraction .

Comparison with Similar Compounds

    Hexadecan-1-amine: Similar to octadecan-1-amine but with a shorter carbon chain (16 carbons).

    Dodecan-1-amine: Another primary aliphatic amine with a 12-carbon chain.

    Malonic Acid: Similar to oxalic acid but with an additional methylene group.

Uniqueness: Octadecan-1-amine is unique due to its long carbon chain, which provides it with distinct hydrophobic properties and makes it an effective surfactant and emulsifying agent. Oxalic acid is unique due to its strong chelating properties and its ability to form insoluble complexes with metal ions .

Properties

CAS No.

6232-95-7

Molecular Formula

C38H80N2O4

Molecular Weight

629.1 g/mol

IUPAC Name

octadecan-1-amine;oxalic acid

InChI

InChI=1S/2C18H39N.C2H2O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;3-1(4)2(5)6/h2*2-19H2,1H3;(H,3,4)(H,5,6)

InChI Key

UCFMBIOYXPWXJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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